molecular formula C15H20N2O5S B14621164 N-Formyl-L-methionyl-L-tyrosine CAS No. 60189-53-9

N-Formyl-L-methionyl-L-tyrosine

Cat. No.: B14621164
CAS No.: 60189-53-9
M. Wt: 340.4 g/mol
InChI Key: CUSVDNMMLDGZSW-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl-L-methionyl-L-tyrosine is a derivative of the amino acids methionine and tyrosine. This compound is characterized by the presence of a formyl group attached to the amino group of methionine. It plays a significant role in various biochemical processes, particularly in the initiation of protein synthesis in certain organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-L-methionyl-L-tyrosine typically involves the formylation of L-methionine followed by coupling with L-tyrosine. The formylation process can be achieved using formic acid or formyl chloride under controlled conditions. The coupling reaction is often facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-Formyl-L-methionyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The formyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Hydroxymethyl-L-methionyl-L-tyrosine.

    Substitution: Derivatives with different functional groups replacing the formyl group.

Scientific Research Applications

N-Formyl-L-methionyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound in studies of peptide synthesis and modification.

    Biology: Plays a role in the study of protein synthesis and post-translational modifications.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.

    Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.

Mechanism of Action

N-Formyl-L-methionyl-L-tyrosine exerts its effects primarily through its involvement in protein synthesis. The formyl group on the methionine residue is recognized by specific enzymes and ribosomal machinery, facilitating the initiation of protein synthesis. This compound interacts with molecular targets such as formyl peptide receptors, which play a role in immune response and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Formylmethionine: A simpler derivative used in bacterial protein synthesis.

    N-Formyl-L-methionyl-L-leucine: Another formylated peptide with similar properties.

    N-Formyl-L-methionyl-L-phenylalanine: Known for its role in immune response and chemotaxis.

Uniqueness

N-Formyl-L-methionyl-L-tyrosine is unique due to the presence of both methionine and tyrosine residues, which confer distinct biochemical properties. The combination of these amino acids allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.

Properties

CAS No.

60189-53-9

Molecular Formula

C15H20N2O5S

Molecular Weight

340.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C15H20N2O5S/c1-23-7-6-12(16-9-18)14(20)17-13(15(21)22)8-10-2-4-11(19)5-3-10/h2-5,9,12-13,19H,6-8H2,1H3,(H,16,18)(H,17,20)(H,21,22)/t12-,13-/m0/s1

InChI Key

CUSVDNMMLDGZSW-STQMWFEESA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC=O

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC=O

Origin of Product

United States

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